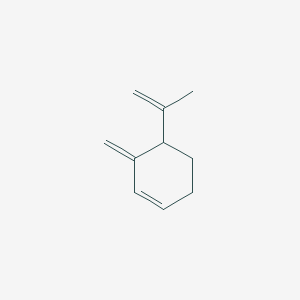![molecular formula C43H86N2O B14450507 N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide CAS No. 76282-14-9](/img/structure/B14450507.png)
N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide is a synthetic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide typically involves the reaction of dioctadecylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may involve additional steps such as recrystallization and distillation to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Substituted amides and secondary amines.
Applications De Recherche Scientifique
N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics and personal care products for its conditioning properties.
Mécanisme D'action
The mechanism of action of N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide involves its interaction with cell membranes and proteins. The long hydrophobic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. The amide group can form hydrogen bonds with proteins, affecting their structure and function. These interactions can modulate various cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Stearamidopropyl dimethylamine: Another compound with a long hydrophobic chain and an amide group, used in hair conditioners and personal care products.
N-[3-(Dimethylamino)propyl]methacrylamide: A compound with similar structural features but different functional groups, used in polymer synthesis and biomedical applications.
Uniqueness
N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide is unique due to its specific combination of a long dioctadecyl chain and an amide group, which imparts distinct physical and chemical properties. This combination makes it particularly useful in applications requiring both hydrophobic and reactive characteristics.
Propriétés
Numéro CAS |
76282-14-9 |
|---|---|
Formule moléculaire |
C43H86N2O |
Poids moléculaire |
647.2 g/mol |
Nom IUPAC |
N-[3-(dioctadecylamino)propyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C43H86N2O/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-45(41-37-38-44-43(46)42(3)4)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h3,5-41H2,1-2,4H3,(H,44,46) |
Clé InChI |
OPMQAUSFPAANIX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCCNC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-{(E)-[([1,1'-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid](/img/structure/B14450436.png)
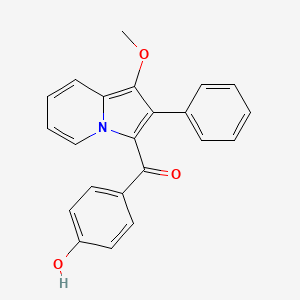
![3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione](/img/structure/B14450439.png)
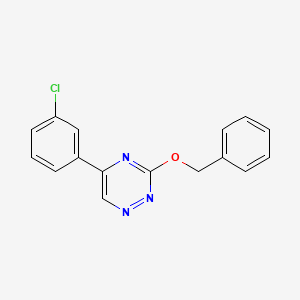
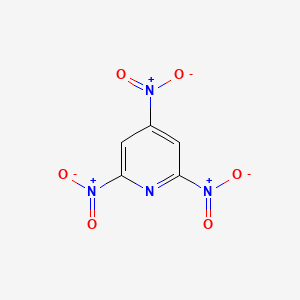
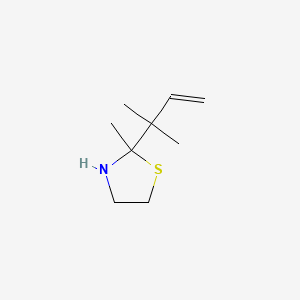
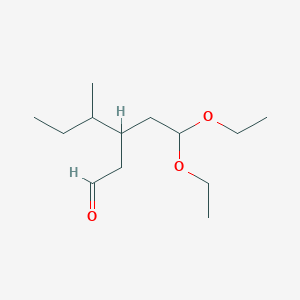
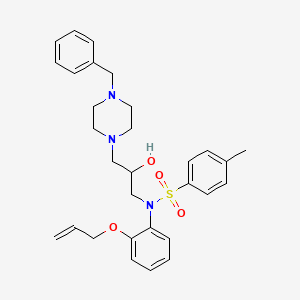


![3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14450503.png)
